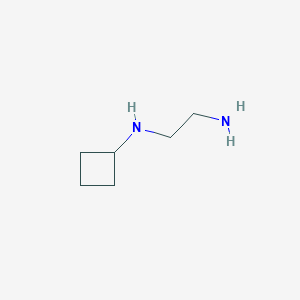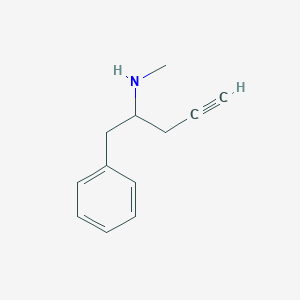
1-(cyclopentylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
概要
説明
The compound “1-(cyclopentylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The triazole ring is substituted at the 1-position with a cyclopentylmethyl group and at the 5-position with a methyl group. The 4-position of the triazole ring is connected to a carboxylic acid group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a [3+2] cycloaddition reaction, a common method for synthesizing triazoles. The cyclopentylmethyl and methyl groups could be introduced through appropriate substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, the cyclopentylmethyl group, and the carboxylic acid group. The cyclopentylmethyl group would add steric bulk to the molecule, while the carboxylic acid group would contribute to its polarity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The triazole ring is generally stable but can participate in various reactions under certain conditions. The carboxylic acid group is acidic and can undergo reactions typical of carboxylic acids, such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound polar and capable of forming hydrogen bonds .科学的研究の応用
Green Chemistry
Application: Solvent Replacement This compound is utilized in green chemistry as a safer alternative to traditional solvents. Its unique structure allows it to act as an eco-friendly solvent in organic synthesis, replacing more hazardous options like tetrahydrofuran (THF) and dioxane . It’s particularly valued for its low toxicity and high boiling point, making it suitable for reactions requiring stringent conditions .
Medicine
Application: Pharmaceutical Synthesis In the pharmaceutical industry, this triazole derivative can be employed in the synthesis of various drugs. Its stability under both acidic and basic conditions makes it an excellent candidate for facilitating complex reactions, such as the formation of Grignard reagents, which are pivotal in constructing complex organic molecules .
Agriculture
Application: Pesticide Formulation The compound’s potential in agriculture lies in its role in pesticide formulation. Its chemical stability and ability to form azeotropes with water suggest it could be used to enhance the delivery of active ingredients in pesticides, ensuring more effective distribution and absorption .
Material Science
Application: Polymerization Processes In material science, this triazole derivative shows promise in polymerization processes. Its resistance to peroxide formation and ability to act under a wide range of conditions could be exploited in creating polymers with specific characteristics, such as increased durability or resistance to environmental stressors .
Environmental Science
Application: Pollution Reduction The compound’s application in environmental science could be in pollution reduction strategies. Its use as a green solvent supports the principles of green chemistry, aiming to minimize the environmental footprint of chemical processes by reducing hazardous waste and emissions .
Biochemistry
Application: Enzymatic Reaction Studies In biochemistry, the compound could be used to study enzymatic reactions. Its structural similarity to certain bioactive molecules may allow it to act as an inhibitor or activator in enzymatic assays, helping to elucidate the mechanisms of action for various enzymes .
Pharmacology
Application: Drug Delivery Systems Pharmacologically, this compound could be explored for its use in drug delivery systems. Its physicochemical properties might be advantageous in the development of novel delivery mechanisms that improve the bioavailability and efficacy of therapeutic agents .
Catalysis
Application: Transition Metal Catalysis Lastly, in the field of catalysis, this triazole derivative could be used to facilitate reactions involving transition metal catalysts. Its ability to withstand reductive and oxidative conditions could make it a valuable ligand or solvent in catalytic cycles, potentially leading to more efficient and selective synthesis routes .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(cyclopentylmethyl)-5-methyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-7-9(10(14)15)11-12-13(7)6-8-4-2-3-5-8/h8H,2-6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUASTMYZBXDRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2CCCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopentylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B1453717.png)








![1-[(4-Methoxyphenyl)methyl]pyrrolidine-2,3-dione](/img/structure/B1453733.png)

![5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylic acid](/img/structure/B1453735.png)

